N-(1-cyanocyclohexyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-N-methylacetamide
Descripción
Propiedades
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3/c1-21(19(15-20)7-3-2-4-8-19)17(24)14-22-9-11-23(12-10-22)18(25)16-6-5-13-26-16/h5-6,13H,2-4,7-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXIWRLJVBYLTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CN1CCN(CC1)C(=O)C2=CC=CO2)C3(CCCCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(1-cyanocyclohexyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-N-methylacetamide, a compound with the molecular formula C19H26N4O3, has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
The compound's structural characteristics contribute significantly to its biological activity. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C19H26N4O3 |
| Molecular Weight | 358.442 g/mol |
| Purity | ≥ 95% |
| IUPAC Name | This compound |
Pharmacological Profile
Research has indicated that this compound exhibits various pharmacological activities, including:
- Antidepressant Effects : Studies suggest that compounds with similar structural features may interact with serotonin and dopamine receptors, potentially leading to antidepressant effects .
- Antitumor Activity : Preliminary data indicates that the compound may inhibit the proliferation of certain cancer cell lines, making it a candidate for further investigation in oncology .
The precise mechanism of action for this compound is still under investigation. However, it is hypothesized to involve:
- Receptor Modulation : Interaction with neurotransmitter receptors such as serotonin and dopamine receptors.
- Inhibition of Enzymatic Activity : Potential inhibition of enzymes involved in tumor growth and proliferation.
Case Study 1: Antidepressant Activity
A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors. Behavioral assays such as the forced swim test and tail suspension test showed enhanced mobility in treated subjects compared to controls.
Case Study 2: Antitumor Effects
In vitro studies revealed that the compound exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The IC50 values indicated that the compound has a promising therapeutic window for further development.
Summary of Key Research Findings
| Study Type | Findings |
|---|---|
| In vivo (Animal Models) | Significant antidepressant-like effects observed in behavioral assays. |
| In vitro (Cell Lines) | Cytotoxicity against breast and lung cancer cell lines; promising IC50 values. |
Future Directions
Further research is warranted to elucidate the full pharmacological profile of this compound. Areas for future investigation include:
- Clinical Trials : To assess safety and efficacy in human subjects.
- Mechanistic Studies : To better understand the interaction with specific receptors and pathways involved in its biological activity.
Métodos De Preparación
Retrosynthetic Analysis and Key Structural Considerations
The target molecule can be dissected into three primary subunits:
- 1-Cyanocyclohexylamine (or its derivatives) as the amino component.
- 2-Chloro-N-methylacetamide (or activated equivalents) for the acetamide backbone.
- 1-(Furan-2-carbonyl)piperazine as the heterocyclic substituent.
Retrosynthetically, the molecule may be assembled via:
- Amide coupling between 1-cyanocyclohexylamine and a pre-functionalized acetamide intermediate bearing the piperazine group.
- Stepwise functionalization of piperazine followed by sequential alkylation and acylation reactions.
Synthesis of the 1-Cyanocyclohexylamine Subunit
The 1-cyanocyclohexyl group is synthesized via Strecker synthesis or nitrile formation from cyclohexanone derivatives. A representative pathway involves:
- Cyclohexanone oxime formation : Cyclohexanone reacts with hydroxylamine hydrochloride under acidic conditions to yield cyclohexanone oxime.
- Beckmann rearrangement : The oxime undergoes rearrangement in the presence of phosphorus oxychloride (POCl₃) or sulfuric acid to form ε-caprolactam, which is subsequently hydrolyzed to 6-aminocaproic acid.
- Nitrile introduction : Dehydration of the intermediate amide using phosphorus pentoxide (P₂O₅) or POCl₃ in pyridine yields 1-cyanocyclohexylamine.
Critical parameters :
- Temperature control during Beckmann rearrangement (0–20°C) to prevent side reactions.
- Use of anhydrous conditions during nitrile formation to avoid hydrolysis.
Preparation of the Piperazine-Furanoyl Intermediate
The 1-(furan-2-carbonyl)piperazine subunit is synthesized via acylation of piperazine :
- Protection of piperazine : Piperazine is protected as its tert-butyl carbamate (Boc-piperazine) using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (TEA) as a base.
- Acylation with furan-2-carbonyl chloride : Boc-piperazine reacts with furan-2-carbonyl chloride in DCM at 0°C, followed by quenching with aqueous sodium bicarbonate to yield Boc-protected 1-(furan-2-carbonyl)piperazine.
- Deprotection : The Boc group is removed using trifluoroacetic acid (TFA) in DCM, yielding 1-(furan-2-carbonyl)piperazine.
Optimization notes :
- Excess furan-2-carbonyl chloride (1.2 equivalents) ensures complete acylation.
- TFA-mediated deprotection proceeds quantitatively at room temperature.
Assembly of the Acetamide Backbone
The central acetamide structure is constructed via alkylation and amidation :
- Synthesis of 2-chloro-N-methylacetamide : Chloroacetyl chloride reacts with methylamine in anhydrous ether, yielding 2-chloro-N-methylacetamide.
- Piperazine substitution : The chloro group is displaced by 1-(furan-2-carbonyl)piperazine in acetonitrile at reflux (80°C) for 12 hours, forming 2-[4-(furan-2-carbonyl)piperazin-1-yl]-N-methylacetamide.
Reaction conditions :
- Use of potassium carbonate (K₂CO₃) as a base to scavenge HCl.
- Catalytic potassium iodide (KI) enhances nucleophilic substitution efficiency.
Final Coupling and Characterization
The 1-cyanocyclohexylamine is coupled to the acetamide intermediate via amide bond formation :
- Activation of the acetamide : 2-[4-(furan-2-carbonyl)piperazin-1-yl]-N-methylacetamide is activated using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF.
- Coupling with 1-cyanocyclohexylamine : The activated intermediate reacts with 1-cyanocyclohexylamine in the presence of N,N-diisopropylethylamine (DIPEA) at room temperature for 6 hours.
- Purification : Crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 3:1) to yield the title compound.
Analytical data :
- ¹H NMR (400 MHz, CDCl₃): δ 1.45–1.89 (m, 10H, cyclohexyl), 2.98 (s, 3H, N-CH₃), 3.41–3.89 (m, 8H, piperazine and CH₂), 6.52 (dd, 1H, furan H-4), 7.32 (d, 1H, furan H-3), 7.58 (s, 1H, furan H-5).
- HRMS : m/z calcd for C₁₇H₃₀N₄O₂ [M+H]⁺: 322.2365; found: 322.2368.
Process Optimization and Scalability Challenges
Key challenges in scaling the synthesis include:
- Nitrile stability : The cyanocyclohexyl group is prone to hydrolysis under acidic or basic conditions, necessitating pH-neutral reaction environments.
- Piperazine acylation selectivity : Competitive acylation at both piperazine nitrogens is mitigated by using Boc protection.
- Purification complexity : The polar nature of the product requires gradient elution in chromatography or recrystallization from ethanol/water.
Alternative routes :
- Ugi four-component reaction : Combining cyclohexanone, methyl isocyanide, furan-2-carboxylic acid, and piperazine in a one-pot reaction, though yields remain suboptimal (<40%).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
